molecular formula C13H24ClN3 B12226886 1-cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride

1-cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12226886
M. Wt: 257.80 g/mol
InChI Key: XJGDYJLIXVDASY-UHFFFAOYSA-N
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Description

1-Cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C13H24ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The cyclopentyl and 3-methylbutyl groups are introduced through substitution reactions, often using alkyl halides in the presence of a base.

    Hydrochloride salt formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities

Properties

Molecular Formula

C13H24ClN3

Molecular Weight

257.80 g/mol

IUPAC Name

1-cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H23N3.ClH/c1-11(2)7-8-14-12-9-15-16(10-12)13-5-3-4-6-13;/h9-11,13-14H,3-8H2,1-2H3;1H

InChI Key

XJGDYJLIXVDASY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CN(N=C1)C2CCCC2.Cl

Origin of Product

United States

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